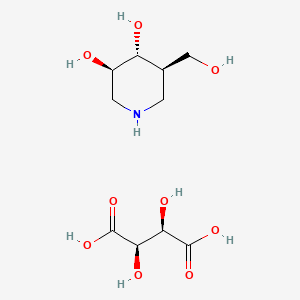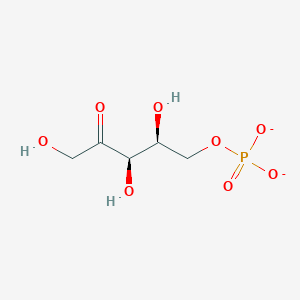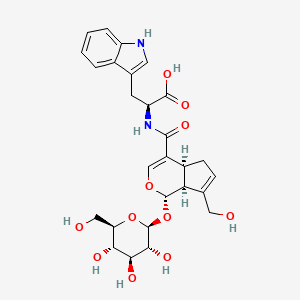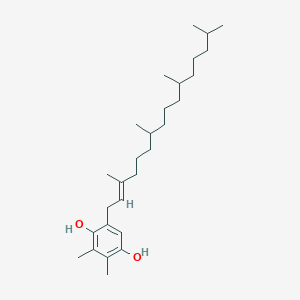
2,3-Dimethyl-6-phytylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-6-phytylhydroquinone is a member of the class of hydroquinones that is 2,3-dimethylbenzene-1,4-diol substituted by a phytyl group at position 6.
Applications De Recherche Scientifique
Electrochemical Applications
2,3-Dimethylhydroquinone has been explored in electrochemical applications. A study by Hosseiny Davarani et al. (2006) investigated the electrooxidation of 2,3-dimethylhydroquinone, revealing its potential in environmentally friendly electrochemical synthesis processes with high atomic economy Hosseiny Davarani et al., 2006.
Photosynthetic Research
In photosynthetic research, Bøler et al. (1972) found that 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone inhibits electron transport in chloroplasts, impacting the process of photosynthesis. This compound specifically inhibits the rate-limiting step between photosystems I and II Bøler et al., 1972.
Biological Systems
The isolation and characterization of compounds such as phytylplastoquinone from Euglena gracilis, as described by Whistance & Threlfall (1970), highlight the use of 2,3-dimethyl-6-phytylhydroquinone in studying biological systems Whistance & Threlfall, 1970.
Enzymatic Processes
Research by Liu & Bollag (1985) on enzymatic reactions involving compounds like 2,6-dimethylhydroquinone underscores its relevance in studying enzymatic binding and transformation processes Liu & Bollag, 1985.
Coenzyme Q Synthesis
Inoue et al. (1974) describe an efficient synthesis of coenzyme Q using 2,3-dimethylhydroquinone, highlighting its role in biochemical synthesis and its potential in pharmaceutical applications Inoue et al., 1974.
Propriétés
Nom du produit |
2,3-Dimethyl-6-phytylhydroquinone |
|---|---|
Formule moléculaire |
C28H48O2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
2,3-dimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22,29-30H,8-16,18H2,1-7H3/b23-17+ |
Clé InChI |
SUFZKUBNOVDJRR-HAVVHWLPSA-N |
SMILES isomérique |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES canonique |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1260927.png)
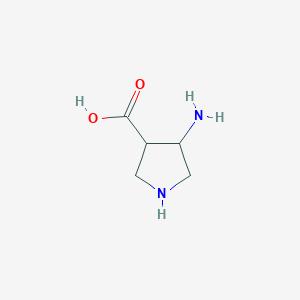

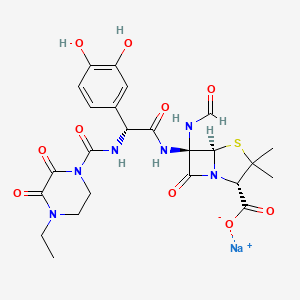
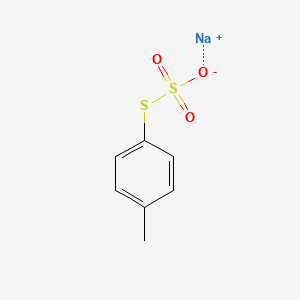
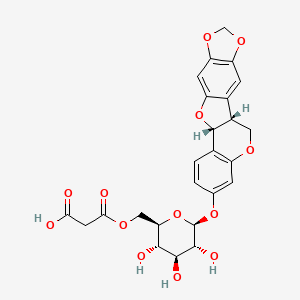

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)

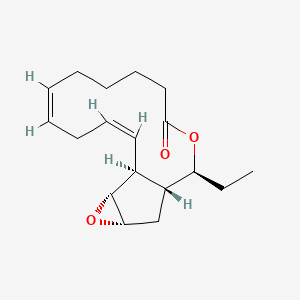
![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
